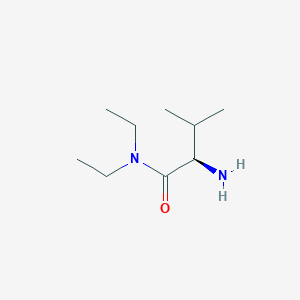![molecular formula C12H7Cl2N3 B12967561 5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system with a dichlorophenyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,6-dichlorobenzaldehyde with 2-aminopyrazine under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the target compound . Another approach includes the use of iodine-catalyzed one-pot three-component condensations involving an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimizations for industrial production would focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar pharmacological activities.
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and material science.
Pyrrolopyrazine: Exhibits diverse biological activities and is used in drug development.
Uniqueness
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine stands out due to its specific dichlorophenyl substituent, which can enhance its biological activity and selectivity compared to other similar compounds. This unique structural feature contributes to its potential as a lead compound in drug discovery and development .
Eigenschaften
Molekularformel |
C12H7Cl2N3 |
|---|---|
Molekulargewicht |
264.11 g/mol |
IUPAC-Name |
5-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-2-1-3-9(14)12(8)10-6-15-7-11-16-4-5-17(10)11/h1-7H |
InChI-Schlüssel |
UHMAFKKGJIFCPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C2=CN=CC3=NC=CN23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)



![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)

![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)


![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)


